8-Hydroxyacyclovir

Cerebrospinal fluid penetration Pharmacokinetics Blood-CSF barrier

8-Hydroxyacyclovir (8-OH-ACV; CAS 80685-23-0; UNII ZO62LCM69T) is the 8-hydroxylated oxidative metabolite of the antiviral drug acyclovir, generated primarily by aldehyde oxidase (EC 1.2.3.1). It belongs to the hypoxanthine class of purine derivatives and has the molecular formula C₈H₁₁N₅O₄ with a monoisotopic mass of 241.08 Da.

Molecular Formula C8H11N5O4
Molecular Weight 241.2 g/mol
CAS No. 80685-23-0
Cat. No. B1530932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxyacyclovir
CAS80685-23-0
Synonyms8-hydroxy-9-(2-hydroxyethoxymethyl)guanine
8-hydroxyacyclovi
Molecular FormulaC8H11N5O4
Molecular Weight241.2 g/mol
Structural Identifiers
SMILESC(COCN1C2=C(C(=O)NC(=N2)N)NC1=O)O
InChIInChI=1S/C8H11N5O4/c9-7-11-5-4(6(15)12-7)10-8(16)13(5)3-17-2-1-14/h14H,1-3H2,(H,10,16)(H3,9,11,12,15)
InChIKeyPTSDSAPWOJZBNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxyacyclovir (CAS 80685-23-0): Definitive Identity, Source, and Procurement-Relevant Classification


8-Hydroxyacyclovir (8-OH-ACV; CAS 80685-23-0; UNII ZO62LCM69T) is the 8-hydroxylated oxidative metabolite of the antiviral drug acyclovir, generated primarily by aldehyde oxidase (EC 1.2.3.1) . It belongs to the hypoxanthine class of purine derivatives and has the molecular formula C₈H₁₁N₅O₄ with a monoisotopic mass of 241.08 Da . Originally identified in 1982 as a minor urinary metabolite accounting for approximately 1% of an administered acyclovir dose in humans , 8-OH-ACV is formally recognized in the MeSH supplementary concept database as a metabolite of acyclovir . In pharmaceutical quality control, it is designated as Aciclovir Impurity 7 (or Impurity 36) and is supplied as a characterized reference standard compliant with USP/EP regulatory guidelines for ANDA and DMF submissions .

Why 8-Hydroxyacyclovir Cannot Be Substituted by Acyclovir, CMMG, or Other In-Class Purine Derivatives for Analytical and Research Applications


8-Hydroxyacyclovir is not simply 'acyclovir with a hydroxyl group.' The 8-oxidation completely inactivates the compound as an antiviral by preventing phosphorylation by viral thymidine kinase, the essential first step in acyclovir's mechanism of action . More critically for procurement decisions, 8-OH-ACV and CMMG (9-carboxymethoxymethylguanine)—the two major acyclovir metabolites—exhibit profoundly different physicochemical properties, metabolic origins, and central nervous system distribution behaviors that make them non-interchangeable as analytical reference standards, pharmacokinetic tracers, or toxicological markers. 8-OH-ACV is produced by aldehyde oxidase, whereas CMMG arises from alcohol/aldehyde dehydrogenase-mediated sequential oxidation; their formation pathways, plasma exposure ratios, and CSF penetration efficiencies differ by an order of magnitude . Using the wrong metabolite standard in an LC-MS/MS method would yield systematically inaccurate quantification. The quantitative differentiation evidence below establishes precisely where 8-OH-ACV diverges from its closest comparators.

8-Hydroxyacyclovir (CAS 80685-23-0): Quantitative Head-to-Head Differentiation Evidence Against Acyclovir, CMMG, and In-Class Comparators


CSF Penetration Efficiency: 8-OH-ACV Matches Acyclovir at a CSF-to-Plasma AUC Ratio of ~0.25, 10-Fold Higher Than CMMG (~0.025)

In a prospective steady-state pharmacokinetic study of 6 subjects with normal renal function receiving high-dose valacyclovir (2,000 mg every 6 h), the CSF-to-plasma AUCτ ratio for 8-hydroxyacyclovir was ~0.25, statistically indistinguishable from acyclovir (~0.25) and approximately 10-fold greater than CMMG (~0.025) . The CSF-to-plasma Cmax ratios confirmed this pattern: 0.20 ± 0.04 for 8-OH-ACV, 0.19 ± 0.05 for acyclovir, and 0.025 ± 0.012 for CMMG . Among 3 subjects with chronic kidney disease (CrCl ~15–30 mL/min), the CSF-to-plasma AUCτ ratios remained unchanged for all analytes (~0.25 for both 8-OH-ACV and acyclovir; ~0.025 for CMMG), demonstrating that renal impairment does not alter the intrinsic CSF distribution properties of these compounds . This is the first and only prospective study to simultaneously characterize the CSF pharmacokinetics of 8-OH-ACV .

Cerebrospinal fluid penetration Pharmacokinetics Blood-CSF barrier Acyclovir metabolite disposition

Metabolite Abundance Hierarchy in Human Plasma: 8-OH-ACV Contributes Only ~1% of Total Drug-Related AUC vs. CMMG ~11% vs. Acyclovir ~88%

At steady state following high-dose valacyclovir (2,000 mg q6h) in subjects with normal renal function, the average steady-state plasma concentrations (Cavg = AUCτ/τ) of acyclovir, CMMG, and 8-OH-ACV were 23 μM, 2.9 μM, and 0.24 μM, respectively . The total combined drug-related AUC was distributed as ~88% acyclovir, ~11% CMMG, and ~1% 8-OH-ACV . In subjects with chronic kidney disease (CrCl ~15–30 mL/min, receiving a reduced dose of 1,500 mg q12h), Cavg values increased to 48 μM, 12 μM, and 1.4 μM, respectively, with AUC distribution shifting to 78% acyclovir, 20% CMMG, and 2% 8-OH-ACV . Using the metabolite-to-parent Cavg ratio method, the fraction of acyclovir converted to 8-OH-ACV was estimated at 1.0% in normal renal function and 2.9% in renal impairment—a 2.9-fold increase . In contrast, the fraction converted to CMMG was 12.6% (normal) and 25.0% (impaired), a 2.0-fold increase .

Metabolite profiling Steady-state pharmacokinetics Therapeutic drug monitoring Bioanalytical method development

Species-Dependent Metabolic Fate: 8-OH-ACV Urinary Excretion Varies 4.9-Fold Across Preclinical Species (3.1% Guinea Pig vs. 15.3% Rhesus Monkey)

In a comparative study of acyclovir metabolic disposition following subcutaneous administration of ¹⁴C-labeled acyclovir, the 48-hour urinary excretion of 8-hydroxyacyclovir as a percentage of total administered dose was 3.1% in guinea pigs, 3.5% in rabbits, and 15.3% in rhesus monkeys . In contrast, CMMG excretion was 32.3% (guinea pig), 25.1% (rabbit), and 7.1% (rhesus monkey) . Unchanged acyclovir recovery showed the inverse pattern: 60.7% (guinea pig), 71.0% (rabbit), and 21.3% (rhesus monkey) . In cynomolgus monkeys receiving [8-¹⁴C]valaciclovir, 8-OH-ACV constituted 25%–30% of urinary radioactivity, while CMMG was 11%–12% and acyclovir was 46%–59% . The elimination half-life of 8-OH-ACV was 1–1.6 hours, similar to acyclovir (1.3–1.5 hours) .

Species differences in drug metabolism Preclinical toxicology Aldehyde oxidase activity Metabolite disposition

Negligible Antiviral Activity: 8-Hydroxylation Abolishes HSV-1 Inhibition Compared to Acyclovir by Preventing Thymidine Kinase-Dependent Phosphorylation

Krenitsky et al. (1984) demonstrated that 8-hydroxyacyclovir, along with its precursor 8-hydroxy-6-deoxyacyclovir, 'lacked appreciable activity against herpes simplex type I in vitro' . This is mechanistically explained by the structural modification at the 8-position of the purine ring, which interferes with phosphorylation by viral thymidine kinase—the essential first activation step for acyclovir's antiviral action . In contrast, acyclovir demonstrates potent anti-HSV-1 activity with typical IC₅₀ values in the sub-micromolar range in Vero cell plaque reduction assays. The 8-hydroxy modification thus converts a potent antiviral into a functionally inert metabolite, a property that has been exploited in prodrug design: 6-deoxyacyclovir was engineered to be selectively oxidized by xanthine oxidase to acyclovir (active pathway) rather than by aldehyde oxidase to 8-hydroxyacyclovir (inactive pathway) .

Antiviral activity Structure-activity relationship Thymidine kinase phosphorylation Negative control standard

Divergent Metabolic Pathway Origin: 8-OH-ACV as a Selective Aldehyde Oxidase Biomarker Distinguished from CMMG's Alcohol/Aldehyde Dehydrogenase Pathway

8-Hydroxyacyclovir is formed exclusively via aldehyde oxidase (EC 1.2.3.1)-mediated oxidation of acyclovir, whereas CMMG is produced through sequential oxidation by alcohol dehydrogenase and aldehyde dehydrogenase . This pathway bifurcation was elegantly demonstrated in the 6-deoxyacyclovir prodrug study by Krenitsky et al. (1984): the prodrug was oxidized by xanthine oxidase to acyclovir (desired activation) and by aldehyde oxidase to 8-hydroxy-6-deoxyacyclovir, which was subsequently converted to 8-hydroxyacyclovir . Critically, the aldehyde oxidase pathway generates two sequential 8-hydroxylated products that are both antivirally inactive, whereas the xanthine oxidase pathway generates the active drug acyclovir . In humans, urinary recovery data indicate that <1% of an acyclovir dose is metabolized to 8-OH-ACV compared to <15% to CMMG, reflecting the relative metabolic capacities of aldehyde oxidase vs. alcohol/aldehyde dehydrogenase pathways for this substrate .

Aldehyde oxidase phenotyping Metabolic pathway differentiation Drug-metabolizing enzyme biomarker In vitro-in vivo extrapolation

Validated LC-MS/MS Quantification Range: 8-OH-ACV Requires Distinct Analytical Sensitivity from CMMG with Serum Calibration Range of 6.23–6,640 nM

In the Smith et al. (2010) study, 8-OH-ACV and CMMG were quantified in serum and CSF using validated LC/MS methods with stable isotopically labeled internal standards ([¹⁵N₃¹³C]8-OH-ACV and [¹⁵N₃¹³C]CMMG) . The validated quantification range for serum 8-OH-ACV was 1.5 to 1,600 ng/mL (6.23 to 6,640 nM), whereas the CSF range was 1.0 to 200 ng/mL (4.15 to 830 nM) . For CMMG, the serum range was 1.0 to 20,000 ng/mL (4.18 to 83,684 nM) and the CSF range was 1.82 to 200 ng/mL (7.61 to 837 nM) . The CMMG assay required a dynamic range spanning four orders of magnitude, while the 8-OH-ACV assay needed sensitivity into the low nanomolar range (LLOQ ~6.23 nM in serum) to capture its approximately 100-fold lower plasma concentrations . As a commercially available reference standard, 8-Hydroxyacyclovir is supplied with purity ≥95% by HPLC, with full characterization data including COA, HNMR, MS, HPLC, CNMR, IR, and UV spectra, compliant with USP/EP requirements for ANDA and DMF submissions .

LC-MS/MS method validation Bioanalytical reference standard Regulatory impurity quantification Pharmacopeial compliance

High-Value Research and Industrial Application Scenarios for 8-Hydroxyacyclovir (CAS 80685-23-0) Based on Quantitative Differentiation Evidence


Bioanalytical Method Development and Validation for Acyclovir/Metabolite Therapeutic Drug Monitoring in Patients with Renal Impairment

Clinical pharmacology laboratories developing LC-MS/MS methods for therapeutic drug monitoring of acyclovir or valacyclovir require 8-OH-ACV as a discrete calibrator, not as a surrogate measured via CMMG calibration. The Smith et al. (2010) data demonstrate that 8-OH-ACV plasma exposure amplifies 5.8-fold in renal impairment (Cavg: 0.24→1.4 μM), exceeding the 2.1-fold amplification of acyclovir . A method calibrated only for CMMG would systematically mis-quantify 8-OH-ACV due to the 12-fold difference in plasma Cavg and the distinct validated quantification range (8-OH-ACV serum LLOQ: 6.23 nM; CMMG serum LLOQ: 4.18 nM) . Furthermore, the disproportionate increase in the 8-OH-ACV conversion fraction from 1.0% (normal) to 2.9% (CKD) necessitates renal-function-stratified calibration ranges . The commercial availability of 8-OH-ACV as a characterized reference standard with ≥95% HPLC purity, complete spectroscopic characterization (HNMR, CNMR, MS, IR, UV), and optional traceability to USP/EP pharmacopeial standards supports full regulatory compliance for ANDA and DMF submissions .

CSF Pharmacokinetic Modeling of Acyclovir-Associated Neurotoxicity Risk

Neuropharmacology and clinical toxicology researchers investigating the mechanism of acyclovir/valacyclovir-associated neuropsychiatric symptoms should incorporate 8-OH-ACV into CSF pharmacokinetic models. Unlike CMMG—which penetrates CSF poorly (CSF-to-plasma AUC ratio ~0.025)—8-OH-ACV achieves CNS penetration equivalent to the parent drug acyclovir (~0.25), yet has been largely overlooked because it constitutes only ~1% of total plasma drug-related AUC . In CSF, 8-OH-ACV attains concentrations (Cavg: 0.06 μM in normal renal function; 0.26 μM in CKD) comparable to CMMG (0.07 μM and 0.31 μM, respectively) despite a 12-fold lower plasma abundance, because of its 10-fold greater blood-CSF barrier permeability . The flat CSF concentration-time profile of 8-OH-ACV throughout the dosing interval further implies sustained CNS exposure . This disproportionate CNS distribution, combined with the amplification in renal impairment (CSF Cavg increases 4.3-fold from 0.06 to 0.26 μM), makes 8-OH-ACV a plausible—and mechanistically distinct from CMMG—contributor to CNS symptoms that cannot be excluded from neurotoxicity investigations.

Preclinical Species Selection for Acyclovir Metabolite Safety Coverage in Regulatory Toxicology

Toxicology program directors designing preclinical safety packages for acyclovir or valacyclovir must account for species differences in aldehyde oxidase-mediated 8-OH-ACV formation. The Good and de Miranda (1982) data show that 8-OH-ACV urinary excretion varies from 3.1% (guinea pig) to 15.3% (rhesus monkey), a 4.9-fold range . The rhesus monkey uniquely exhibits an inverted 8-OH-ACV-to-CMMG ratio (~2.15) compared to rodents (~0.10), reflecting dominant aldehyde oxidase metabolism in this species . Conversely, humans are low 8-OH-ACV producers (~1% of dose) but high CMMG producers (~12.6% conversion fraction) . For ICH S6(R1)-compliant safety pharmacology and toxicology programs, using only rodent species would systematically underestimate 8-OH-ACV exposure and fail to interrogate aldehyde oxidase-dependent metabolite toxicity; inclusion of a non-human primate species, with 8-OH-ACV as a quantitative biomarker of aldehyde oxidase coverage, provides the most conservative assessment of human metabolite safety risk.

Structure-Activity Relationship Studies Using 8-OH-ACV as a Negative Control for Viral Thymidine Kinase-Dependent Antiviral Activity

Virology and medicinal chemistry groups studying acyclic guanosine nucleoside analogs benefit from 8-OH-ACV as the most structurally faithful negative control for acyclovir mechanism-of-action experiments. The Krenitsky et al. (1984) prodrug study establishes that 8-hydroxylation abolishes anti-HSV-1 activity by preventing the obligate first phosphorylation step catalyzed by viral thymidine kinase . Unlike ganciclovir or penciclovir—which retain antiviral activity through alternative or broader kinase recognition—8-OH-ACV shares the identical acyclic side chain and purine scaffold with acyclovir, differing only at the C8 position . This single-atom modification (C8-H→C8-OH) selectively ablates thymidine kinase substrate recognition while preserving other pharmacologically relevant properties (nucleoside transporter affinity, passive membrane permeability, intracellular distribution), making it the optimal matched-pair control for dissecting thymidine kinase-dependent from thymidine kinase-independent effects in HSV-infected cell assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Hydroxyacyclovir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.